molecular formula C12H18ClNO B1582432 N-(1-Adamantyl)-2-chloroacetamide CAS No. 5689-59-8

N-(1-Adamantyl)-2-chloroacetamide

Cat. No. B1582432
CAS RN: 5689-59-8
M. Wt: 227.73 g/mol
InChI Key: PJRVXDKETNCCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-Adamantyl)-2-chloroacetamide” is a chemical compound that is part of the adamantane family . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, has been developed. This process involves the preparation of N-(1-adamantyl)-acetamide in four or three steps .


Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .


Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .


Physical And Chemical Properties Analysis

Adamantane is the most stable isomer of C10H16. The molecule is both rigid and virtually stress-free .

Scientific Research Applications

Synthesis and Biomedical Applications

N-(1-Adamantyl)acetamide and its derivatives, including N-(1-Adamantyl)-2-chloroacetamide, are significant in the synthesis of biologically active aminoadamantanes. These compounds have demonstrated antimicrobial and antiviral activities and are used in the treatment of influenza, herpes, and pneumonia. Notably, the deacetylation of N-(1-adamantyl)acetamide yields 1-aminoadamantane, an active component in the drug midantane, which is used to treat Parkinson’s disease (R. Khusnutdinov et al., 2011).

Pharmaceutical Synthesis Processes

An economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, involves the use of N-(1-adamantyl)-acetamide as an intermediate. This process is environmentally friendly and suitable for large-scale production, emphasizing the compound's role in pharmaceutical manufacturing (Phuong Dung Phan Thi et al., 2022).

Novel Drug Synthesis

A series of 1,2,3-triazole-adamantylacetamide hybrids, synthesized using N-(1-Adamantyl)-2-azido acetamide, showed potent in vitro antitubercular activity against Mycobacterium tuberculosis, highlighting its potential in developing new antitubercular drugs (Dinesh Addla et al., 2014).

Antiviral and Analgesic Drug Development

Adamantyl analogues of paracetamol, synthesized using adamantyl compounds including N-(1-Adamantyl)acetamide, have shown potent analgesic properties. These compounds act as selective TRPA1 channel antagonists and are significant in the development of new analgesic drugs (N. Fresno et al., 2014).

Coordination Chemistry

N-(1-Adamantyl)lipoamide, derived from N-(1-Adamantyl)acetamide, has been explored in coordination chemistry, showing unique protonation behaviors and forming crystalline complexes with metals. This reveals its potential in the design of novel materials and catalysts (M. Wilhelm et al., 2002).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

N-(1-adamantyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRVXDKETNCCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205414
Record name Acetamide, N-(1-adamantyl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Adamantyl)-2-chloroacetamide

CAS RN

5689-59-8
Record name N-1-Adamantyl-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5689-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(1-adamantyl)-2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(1-adamantyl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of chloroacetyl chloride (1.6 mL, 20 mmol) in anhydrous diethyl ether (10 mL) was added dropwise within 5 min to a solution of 1-adamantanamine (3.0 g, 20 mmol) and pyridine (1.63 mL, 20 mmol) in anhydrous diethyl ether (40 mL) at 0° C. The yellow suspension was stirred for 1 h at that temperature. The precipitate was removed by filtration and washed by diethyl ether (10 mL). The combined organic solution was washed with HCl (2 N, 2×15 mL), followed by sat. NaHCO3 (15 mL), sat. NaCl (15 mL) solutions and dried with Na2SO4. The solvent was removed at reduced pressure and the residue was recrystallized from diethyl ether-hexanes to afford N-(1-adamantyl)chloroacetamide (1.551 g, 34%) as a yellow solid.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Adamantyl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(1-Adamantyl)-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-(1-Adamantyl)-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-(1-Adamantyl)-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-(1-Adamantyl)-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-(1-Adamantyl)-2-chloroacetamide

Citations

For This Compound
4
Citations
D Addla, A Jallapally, D Gurram, P Yogeeswari… - Bioorganic & medicinal …, 2014 - Elsevier
A series of novel 1,2,3-triazole-adamantylacetamide hybrids 5a–u, designed by combining bioactive fragments from antitubercular I-A09 and substituted adamantyl urea, were …
Number of citations: 34 www.sciencedirect.com
KS Rosenthal, MS Sokol, RL Ingram… - Antimicrobial agents …, 1982 - Am Soc Microbiol
Unlike amantadine (1-adamantanamine), tromantadine (N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride) inhibits herpes simplex virus type 1 (KOS strain)-induced …
Number of citations: 104 journals.asm.org
YN Klimochkin, EA Ivleva - Russian Journal of Organic Chemistry, 2022 - Springer
N-Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media. The proposed method is usefulness for the …
Number of citations: 1 link.springer.com
TP Stockdale, CM Williams - Chemical Society Reviews, 2015 - pubs.rsc.org
Numerous variations on structural motifs exist within pharmaceutical compounds that have entered the clinic. These variations have amounted over many decades based on years of …
Number of citations: 196 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.